1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride
Description
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride (CAS: 1172878-66-8) is a secondary amine alcohol hydrochloride with the molecular formula C₁₀H₁₆ClNO₂. The compound features a 4-methoxyphenyl group attached to a branched propanolamine backbone, which is protonated as a hydrochloride salt to enhance stability and solubility . Its structural complexity and functional groups make it pharmacologically relevant, particularly in central nervous system (CNS) drug development.
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylamino]-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,14)9-13-8-10-4-6-11(15-3)7-5-10;/h4-7,13-14H,8-9H2,1-3H3;1H |
InChI Key |
OBGQRLSRLQIVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(C=C1)OC)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2-methylpropan-2-ol in the presence of hydrochloric acid. The reaction conditions often include:
Solvents: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Functional Group Variations
Key structural analogs differ in substituents, backbone modifications, or salt forms. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Analytical and Pharmacokinetic Differences
- Chromatographic Behavior : Analogs with hydroxyl groups (e.g., 13062-82-3) exhibit shorter retention times in HPLC compared to methoxy-substituted compounds due to increased polarity .
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility over free-base analogs, a critical factor for bioavailability .
- Metabolism : The 4-methoxyphenyl group in the target compound may slow oxidative metabolism compared to hydroxylated analogs, extending half-life .
Pharmacological Implications
- Receptor Interactions: The branched propanolamine backbone in the target compound may enhance affinity for adrenergic or serotonin receptors, similar to venlafaxine .
- Toxicity Profile : Impurities like (2RS)-2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine () show reduced CNS activity due to bulky substituents, emphasizing the importance of structural precision .
Biological Activity
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride, also known as a derivative of methoxyphenyl compounds, has drawn attention in pharmaceutical research due to its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings.
Structural Information
The molecular formula of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is , with a molecular weight of approximately 209.28 g/mol. Its structural representation can be denoted as follows:
- SMILES : CC(C)(CNCC1=CC=C(C=C1)OC)O
- InChIKey : NXNGMFOPABEQSU-UHFFFAOYSA-N
Potential Pharmacological Effects
- Antimicrobial Activity : Compounds structurally similar to 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride have demonstrated antimicrobial properties against a range of pathogens. For instance, phenolic compounds often exhibit significant antibacterial effects due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : Some derivatives of methoxyphenyl compounds have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
- CNS Activity : The presence of the methoxy group may enhance the lipophilicity of the compound, allowing it to cross the blood-brain barrier and potentially exhibit neuroprotective effects or influence neurotransmitter systems.
Research Findings and Case Studies
While direct literature on 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is sparse, several studies on related compounds provide insights into its potential biological activities.
Table 1: Summary of Biological Activities in Related Compounds
Case Study: Anticancer Activity
A study examining the anticancer effects of methoxyphenyl derivatives found that certain modifications enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis, suggesting that similar effects could be expected from 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
